哌嗪硫酸盐

描述

Piperazine sulfate is a derivative of piperazine, a cyclic amine compound. Piperazine sulfate is a white powder with a melting point of about 250°C. It is an important chemical intermediate used in the manufacture of medicines, dyes, and other products. Piperazine sulfate is also used in laboratory experiments as a reagent for the synthesis of various compounds.

科学研究应用

治疗应用

包括哌嗪硫酸盐在内的哌嗪衍生物已显示出广泛的治疗用途。它们是各种药物设计中不可或缺的一部分,表现出抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂和抗炎剂的特性。哌嗪作为药物发现中构建模块的灵活性非常显着,它允许设计具有不同药代动力学和药效学性质的类药物元素 (Rathi 等,2016)。哌嗪在药物设计中的用途进一步证明了它被纳入 FDA 批准的药物中,特别是因其溶解性、碱性和化学反应性 (Romanelli 等,2022)。

中枢药理活性

哌嗪衍生物具有中枢药理活性,主要涉及单胺途径的激活。这使得它们在抗精神病、抗抑郁和抗焦虑药物的开发中具有重要意义 (Brito 等,2018)。

化学和结构应用

哌嗪已被用于有机阳离子氢硫酸盐的合成中,展示了其在化学合成和表征中的多功能性。这包括在 X 射线衍射、热分析和光谱研究中的应用 (Arbi 等,2017)。此外,哌嗪膦酸酯衍生物已被探索作为棉织物的阻燃剂,展示了其在材料科学应用中的潜力 (Nguyen 等,2014)。

环境和生物资源应用

哌嗪在环境科学中的作用在其被特定细菌菌株降解的研究中得到强调,表明其潜在的生物降解性和环境影响 (Cai 等,2013)。它还可在高级氧化工艺中用于修复天然水体中的污染物 (Jiang 等,2016)。

科学中的独特应用

- 哌嗪衍生物已被用于合成 pH 响应性超分子汲取溶质,用于通过正向渗透高效去除砷 (Wu 等,2019)。

- 哌嗪衍生物在天然产物修饰中的合成,促成了广泛的生物活性,是另一个值得注意的应用 (Zhang 等,2021)。

作用机制

Target of Action

Piperazine sulfate primarily targets the GABA receptors located on muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The primary biochemical pathway affected by piperazine involves the GABAergic system . By acting as an agonist at GABA receptors, piperazine enhances the inhibitory effects of GABA in the nervous system . This leads to the paralysis of parasites, disrupting their normal functions and leading to their expulsion from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound . Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It readily absorbs water and carbon dioxide from the air , which may influence its bioavailability.

Result of Action

The primary result of piperazine’s action is the paralysis of parasites . This paralysis, caused by the drug’s action on GABA receptors, allows the host body to easily remove or expel the invading organism . This makes piperazine particularly effective in the treatment of infections caused by roundworms and pinworms .

Action Environment

The action of piperazine can be influenced by various environmental factors. For instance, its solubility properties can affect its absorption and distribution within the body . Furthermore, its ability to absorb water and carbon dioxide from the air can potentially impact its stability and efficacy .

安全和危害

未来方向

Piperazine-based compounds have shown promise in various fields. They have been used in the development of antimicrobial polymers and as potential inhibitors for SARS-CoV-2 Protease Enzyme . These developments indicate a promising future for the use of piperazine-based compounds in various applications.

生化分析

Biochemical Properties

Piperazine sulfate plays a significant role in biochemical reactions. It is often found in drugs or bioactive molecules, and its presence is due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry . Piperazine sulfate interacts with various enzymes, proteins, and other biomolecules, facilitating its insertion into the molecule .

Cellular Effects

Piperazine sulfate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis in cancer cells . It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Piperazine sulfate is quite complex. It is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction at the molecular level, including binding interactions with biomolecules and changes in gene expression, contributes to its effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Piperazine sulfate can change. It is known to be highly soluble in water , which can affect its stability and degradation over time

Dosage Effects in Animal Models

In animal models, the effects of Piperazine sulfate can vary with different dosages. As a general rule, dogs, cats, and livestock tolerate Piperazine very well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine sulfate is involved in various metabolic pathways. It is known to inhibit the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms

Transport and Distribution

It is known to be freely soluble in water , which may influence its localization or accumulation within cells

Subcellular Localization

It is known to bind to GABA receptors, which are located in the nervous system

属性

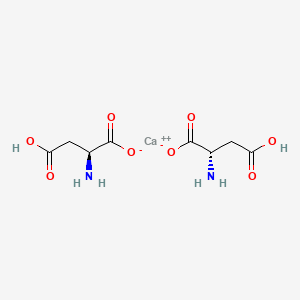

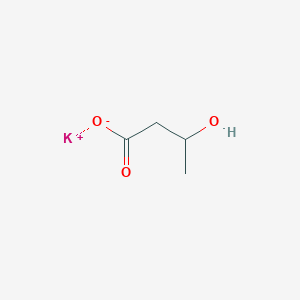

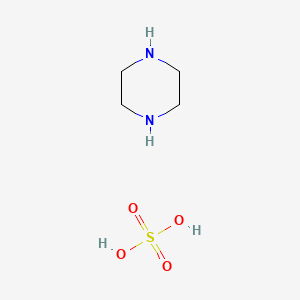

IUPAC Name |

piperazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H2O4S/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNIYCGOBKAQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

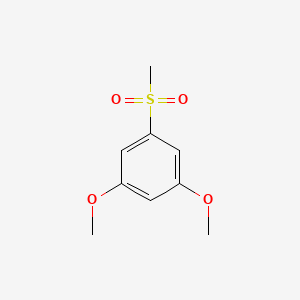

C1CNCCN1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71607-28-8, 110-85-0 (Parent) | |

| Details | Compound: Piperazine, sulfate (2:1) | |

| Record name | Piperazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71607-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Piperazine, sulfate (2:1) | |

| Record name | Piperazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50189516 | |

| Record name | Piperazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3597-26-0, 4554-26-1 | |

| Record name | Piperazine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazine Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8493J9B36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)